molecular formula C19H27NO3S B11416047 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethyl-N-(4-isopropylphenyl)butanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethyl-N-(4-isopropylphenyl)butanamide

Cat. No.: B11416047
M. Wt: 349.5 g/mol
InChI Key: APARANOIUPMTSH-UHFFFAOYSA-N
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Description

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-ethyl-N-(4-isopropylphenyl)butanamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-ethyl-N-(4-isopropylphenyl)butanamide typically involves multiple steps. The process begins with the preparation of the thiophene ring, followed by the introduction of the dioxido group. The subsequent steps involve the formation of the butanamide backbone and the attachment of the ethyl and isopropylphenyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-ethyl-N-(4-isopropylphenyl)butanamide may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-ethyl-N-(4-isopropylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group back to a thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-ethyl-N-(4-isopropylphenyl)butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-ethyl-N-(4-isopropylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-isopropylphenyl)acetamide
  • N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide
  • N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-isopropylphenyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-ethyl-N-(4-isopropylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H27NO3S

Molecular Weight

349.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-ethyl-N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C19H27NO3S/c1-5-15(6-2)19(21)20(18-11-12-24(22,23)13-18)17-9-7-16(8-10-17)14(3)4/h7-12,14-15,18H,5-6,13H2,1-4H3

InChI Key

APARANOIUPMTSH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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